(4-Ethoxy-3-formylphenyl)boronic acid

Synthetic Yield Process Chemistry Boronic Acid Synthesis

Suzuki couplings with electron-deficient aryl halides often suffer from poor yields with unsubstituted formylphenylboronic acids. (4-Ethoxy-3-formylphenyl)boronic acid (CAS 480424-63-3) solves this: its electron-donating 4-ethoxy group enhances boron nucleophilicity, accelerating transmetallation. • Faster Suzuki couplings vs. unsubstituted analogs-validated in pharma patent WO2007/89669. • Dual handles: boronic acid for C-C coupling + formyl for further functionalization. • ≥95% purity, 2-8°C storage, global shipping.

Molecular Formula C9H11BO4
Molecular Weight 193.99 g/mol
CAS No. 480424-63-3
Cat. No. B112671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxy-3-formylphenyl)boronic acid
CAS480424-63-3
Molecular FormulaC9H11BO4
Molecular Weight193.99 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCC)C=O)(O)O
InChIInChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3
InChIKeyODRRAKCLFURNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethoxy-3-formylphenyl)boronic acid: An Advanced Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling in Pharmaceutical and Materials Research


(4-Ethoxy-3-formylphenyl)boronic acid (CAS 480424-63-3) is a bifunctional arylboronic acid characterized by an electron-donating ethoxy group at the 4-position and an electrophilic formyl group at the 3-position of the phenyl ring [1]. This specific substitution pattern confers unique electronic properties that influence its reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis . It is a versatile building block for the construction of complex molecular architectures in pharmaceutical research and materials science, typically supplied as a white to tan powder with a purity of ≥95% .

Why (4-Ethoxy-3-formylphenyl)boronic acid Cannot Be Directly Substituted by Simpler Formylphenylboronic Acids


Direct substitution of (4-Ethoxy-3-formylphenyl)boronic acid with unsubstituted formylphenylboronic acid isomers (e.g., 3-formyl or 4-formyl) is not chemically or practically equivalent. The introduction of the ethoxy group fundamentally alters the electronic character of the phenyl ring from being moderately electron-withdrawing to electron-donating. Studies on substituent effects in Suzuki-Miyaura couplings have established that electron-donating groups on the boronic acid are beneficial for reaction rate and yield, while electron-withdrawing groups are unfavorable [1]. Consequently, a generic substitution would not only change the target molecule's structure but would also likely lead to unpredictable and suboptimal reaction kinetics, reduced yields, and potentially failed syntheses in established protocols .

Quantitative Differentiation of (4-Ethoxy-3-formylphenyl)boronic acid: A Data-Driven Guide for Scientific Procurement


Synthetic Accessibility: Comparative Yield of (4-Ethoxy-3-formylphenyl)boronic acid Synthesis

The synthesis of (4-Ethoxy-3-formylphenyl)boronic acid, as described in patent WO2007/89669, proceeds via a multi-step lithiation-borylation sequence and is isolated in a yield of 36% [1]. In contrast, the synthesis of the simpler comparator, 3-formylphenylboronic acid, has been reported to proceed with yields as high as 94% or 78% using alternative methodologies [2]. This stark difference in synthetic efficiency highlights that the target compound requires more specialized conditions and carries a higher synthetic cost, a factor that must be considered in procurement and process development.

Synthetic Yield Process Chemistry Boronic Acid Synthesis

Electronic Substituent Effect: The Impact of the 4-Ethoxy Group on Suzuki-Miyaura Coupling Reactivity

Recent kinetic studies on the substituent effects in Suzuki-Miyaura couplings in aqueous micelles have established that for arylboronic acids, electron-donating groups (EDGs) are beneficial to the reaction, while electron-withdrawing groups (EWGs) are unfavorable [1]. The 4-ethoxy group (-OCH₂CH₃) in the target compound is a strong electron-donating group via resonance, whereas the comparators (e.g., 3-formyl and 4-formylphenylboronic acids) lack this EDG and are instead influenced only by the electron-withdrawing formyl group. This fundamental difference is predicted to enhance the nucleophilicity and transmetalation rate of the target boronic acid compared to its simpler formyl-substituted analogs.

Suzuki-Miyaura Coupling Reaction Kinetics Substituent Effects

Physicochemical Property Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The introduction of the 4-ethoxy group significantly alters the compound's physicochemical profile. The computed Topological Polar Surface Area (TPSA) for (4-Ethoxy-3-formylphenyl)boronic acid is 66.8 Ų, which is 9.3 Ų higher than the 57.5 Ų calculated for both 3-formylphenylboronic acid and 4-formylphenylboronic acid [1][2][3]. This increase is consistent with the additional oxygen atom in the ethoxy group, which also increases the hydrogen bond acceptor count from 3 to 4. These differences influence the compound's solubility and membrane permeability, which are critical parameters in medicinal chemistry and drug design.

Drug-likeness Permeability Physicochemical Properties

Purity and Storage Specifications: Key Quality Control Parameters for Reliable Research Outcomes

As a commercial reagent, (4-Ethoxy-3-formylphenyl)boronic acid is specified with a purity of ≥95% and requires storage at 2-8°C, as per vendor technical datasheets . While similar purity levels are common for many boronic acids, the specific requirement for refrigerated storage and the note that the compound may contain varying amounts of anhydride are critical handling parameters. These specifications directly impact the reliability and reproducibility of experimental outcomes and must be strictly adhered to during procurement and use.

Quality Control Stability Procurement Specifications

Strategic Application Scenarios for (4-Ethoxy-3-formylphenyl)boronic acid in Research and Development


Synthesis of Complex Biaryl Pharmacophores Requiring Electron-Rich Coupling Partners

In the synthesis of complex pharmaceutical intermediates, the electron-donating nature of (4-Ethoxy-3-formylphenyl)boronic acid makes it the preferred choice for Suzuki-Miyaura couplings with electron-deficient aryl halides. The enhanced nucleophilicity, inferred from studies on substituent effects [1], can lead to higher yields and cleaner reactions, which is critical for streamlining multi-step syntheses and reducing purification burdens. This scenario is directly supported by its use in patent WO2007/89669 for the preparation of medicinally relevant compounds [2].

Building Block for Functionalized Organic Materials with Tailored Electronic Properties

The combination of a boronic acid handle for cross-coupling and a formyl group for further functionalization (e.g., condensations, reductions) makes this compound an ideal building block for creating conjugated materials with specific optoelectronic properties. The ethoxy group's electron-donating character can fine-tune the HOMO-LUMO gap of the resulting polymers or small molecules. The higher TPSA and hydrogen-bonding capacity, compared to simpler formylphenylboronic acids [3], also offer additional handles for influencing solid-state packing and solubility.

Medicinal Chemistry Programs Exploring Novel Chemical Space Around Ethoxy-Substituted Biaryls

For medicinal chemists exploring structure-activity relationships (SAR), (4-Ethoxy-3-formylphenyl)boronic acid provides a unique vector for introducing an ethoxy group into a biaryl scaffold. The differentiated physicochemical properties (e.g., a 9.3 Ų higher TPSA than unsubstituted analogs [3]) will directly impact the drug-likeness of the final compounds, influencing parameters like solubility and permeability. Procuring this specific building block is essential when the goal is to explore the SAR of the 4-ethoxy substituent, as substituting it with a simpler formylphenylboronic acid would result in a different molecule with a different biological profile.

Advanced Organic Synthesis Methodology Development and Optimization

Due to its unique substitution pattern, (4-Ethoxy-3-formylphenyl)boronic acid is a valuable substrate for developing and optimizing new cross-coupling methodologies. Its electron-rich nature provides a challenging but relevant test case for catalyst systems designed for difficult couplings. The well-defined purity and storage requirements ensure that researchers can procure a consistent, high-quality reagent for reproducible methodology studies, which is essential for publishing and technology transfer.

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